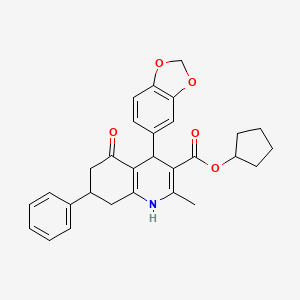![molecular formula C18H19NO2S B5149485 4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B5149485.png)
4-[phenyl(phenylthio)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[phenyl(phenylthio)acetyl]morpholine, also known as PPTAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that contains a phenylthio group and a phenylacetyl group, which makes it a potent chemical with unique properties.
科学研究应用
4-[phenyl(phenylthio)acetyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In pharmacology, 4-[phenyl(phenylthio)acetyl]morpholine has been studied for its potential use as a drug delivery system. It has been shown to have high solubility and bioavailability, making it an ideal candidate for the delivery of various drugs. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In material science, 4-[phenyl(phenylthio)acetyl]morpholine has been studied for its potential use as a coating material. It has been shown to exhibit excellent adhesion properties and corrosion resistance, making it an ideal candidate for the protection of various metal surfaces.
作用机制
The mechanism of action of 4-[phenyl(phenylthio)acetyl]morpholine is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects
4-[phenyl(phenylthio)acetyl]morpholine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to scavenge various reactive oxygen species, which are involved in the development of various oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 4-[phenyl(phenylthio)acetyl]morpholine is its potent anticancer activity against various cancer cell lines. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to possess excellent solubility and bioavailability, making it an ideal candidate for the delivery of various drugs. However, one of the main limitations of 4-[phenyl(phenylthio)acetyl]morpholine is its potential toxicity, which needs to be further studied before its clinical application.
未来方向
There are several future directions for the study of 4-[phenyl(phenylthio)acetyl]morpholine, including:
1. Further exploration of its mechanism of action to better understand its potential therapeutic applications.
2. Development of new drug delivery systems using 4-[phenyl(phenylthio)acetyl]morpholine as a carrier.
3. Investigation of its potential use as a coating material for the protection of various metal surfaces.
4. Further exploration of its potential use as an antimicrobial agent.
5. Study of its potential use in the treatment of various inflammatory diseases.
Conclusion
In conclusion, 4-[phenyl(phenylthio)acetyl]morpholine is a potent chemical compound with unique properties that make it a potential candidate for various applications. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in various fields. Its mechanism of action is not well understood, but it has been shown to exhibit various biochemical and physiological effects. While it has several advantages, its potential toxicity needs to be further studied before its clinical application. There are several future directions for the study of 4-[phenyl(phenylthio)acetyl]morpholine, including the development of new drug delivery systems, investigation of its potential use as a coating material, and further exploration of its potential therapeutic applications.
合成方法
The synthesis of 4-[phenyl(phenylthio)acetyl]morpholine involves the reaction of 4-morpholinecarboxylic acid with phenylacetyl chloride and phenylthiol in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The purity of the product can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
属性
IUPAC Name |
1-morpholin-4-yl-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-11-13-21-14-12-19)17(15-7-3-1-4-8-15)22-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZDJEMYENSUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'R*,4'R*)-1'-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5149403.png)
![6-bromo-3-[5-(2-furyl)-1-(2-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5149411.png)
![2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5149415.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5149418.png)
![2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)
![4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149493.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)

![4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)